molecular formula C19H19N3O2S B2876263 N-(4-methoxyphenyl)-2-[1-(3-methylphenyl)imidazol-2-yl]sulfanylacetamide CAS No. 851131-00-5

N-(4-methoxyphenyl)-2-[1-(3-methylphenyl)imidazol-2-yl]sulfanylacetamide

Cat. No.: B2876263
CAS No.: 851131-00-5
M. Wt: 353.44
InChI Key: IZEUVGHWAMCKOV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(4-methoxyphenyl)-2-[1-(3-methylphenyl)imidazol-2-yl]sulfanylacetamide, also known as MIA-1, is a novel compound that has shown promising results in scientific research. MIA-1 is a small molecule inhibitor that targets the protein tyrosine phosphatase 1B (PTP1B), which plays a critical role in regulating insulin signaling and glucose metabolism.

Scientific Research Applications

Computational and Pharmacological Evaluation

A study by M. Faheem (2018) investigated the computational and pharmacological potentials of novel derivatives, including compounds similar to N-(4-methoxyphenyl)-2-[1-(3-methylphenyl)imidazol-2-yl]sulfanylacetamide. These compounds exhibited binding and moderate inhibitory effects across a range of assays, indicating their potential for tumor inhibition, antioxidant, analgesic, and anti-inflammatory actions. This research highlights the compound's utility in developing therapeutic agents with diverse pharmacological activities (Faheem, 2018).

Antiprotozoal Activity

Another research by J. Pérez‐Villanueva et al. (2013) synthesized novel derivatives and tested them against protozoa like Trichomonas vaginalis and Giardia intestinalis. The findings revealed strong activity in the nanomolar range, suggesting the compound's significant antiprotozoal potential. This study showcases the application of such compounds in addressing parasitic infections, providing a basis for developing new antiprotozoal drugs (Pérez‐Villanueva et al., 2013).

Anticonvulsant Activity

Research conducted by Zeynep Aktürk et al. (2002) focused on the synthesis of omega-(1H-imidazol-1-yl)-N-phenylalkanoic acid amide derivatives to explore their anticonvulsant activities. The study identified a compound with considerable anticonvulsant potential, indicating the relevance of such structures in developing new anticonvulsant medications (Aktürk et al., 2002).

Novel Nonpeptidic Bradykinin B1 Receptor Antagonist

A novel nonpeptidic B1 antagonist, closely related to the compound , was characterized for its antinociceptive pharmacology by F. Porreca et al. (2006). The study emphasized its high affinity for human and mouse B1 receptors and its significant antinociceptive actions, suggesting its application in treating inflammatory pain states and some aspects of neuropathic pain (Porreca et al., 2006).

Antimicrobial and Antitubercular Agents

A series of derivatives were synthesized and evaluated for their in vitro antibacterial, antifungal, and antitubercular activity by P. K. Ranjith et al. (2014). The synthesized compounds displayed interesting antimicrobial activity, with significant activity against Mycobacterium tuberculosis H37Rv strain, indicating their potential as antimicrobial and antitubercular agents (Ranjith et al., 2014).

Properties

IUPAC Name

N-(4-methoxyphenyl)-2-[1-(3-methylphenyl)imidazol-2-yl]sulfanylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19N3O2S/c1-14-4-3-5-16(12-14)22-11-10-20-19(22)25-13-18(23)21-15-6-8-17(24-2)9-7-15/h3-12H,13H2,1-2H3,(H,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IZEUVGHWAMCKOV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)N2C=CN=C2SCC(=O)NC3=CC=C(C=C3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

353.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.